molecular formula C21H18FN3O4S B2378886 N-{4-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

N-{4-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2378886
M. Wt: 427.5 g/mol
InChI Key: GMMPPZJUHXUVDT-UHFFFAOYSA-N
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Description

N-{4-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C21H18FN3O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S/c1-30(27,28)24-17-9-7-14(8-10-17)18-13-19(15-4-2-5-16(22)12-15)25(23-18)21(26)20-6-3-11-29-20/h2-12,19,24H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMPPZJUHXUVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[5-(3-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups:

  • Fluorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Furan-2-carbonyl group : May enhance reactivity and biological activity.
  • Pyrazole ring : Known for various pharmacological properties.

The IUPAC name is this compound, with a molecular formula of C21H18FN3O4SC_{21}H_{18}FN_3O_4S .

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives were tested against various bacterial strains, showing promising results. In one study, pyrazole derivatives demonstrated 98% inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that related compounds could inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production significantly. For example, one derivative exhibited up to 85% TNF-α inhibition at a concentration of 10 µM .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Molecular docking studies suggest that these compounds can interact with specific proteins involved in cancer cell proliferation. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines, including H460 and A549 . The mechanisms often involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is hypothesized to involve:

  • Enzyme inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor interaction : It may modulate receptor activity associated with inflammatory responses or cancer progression.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Achieved through hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds.
  • Introduction of the Fluorophenyl Group : Often via Suzuki-Miyaura coupling.
  • Attachment of the Furan-2-carbonyl Group : Conducted through acylation reactions .

Study on Antimicrobial Properties

In a comparative study involving several pyrazole derivatives, one compound demonstrated a significant reduction in bacterial growth against E. coli and Staphylococcus aureus, highlighting the potential for developing new antibiotics based on this scaffold .

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of related compounds showed that they could effectively reduce inflammation markers in animal models, suggesting therapeutic applications in conditions like rheumatoid arthritis .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high purity?

The synthesis involves multi-step reactions, including:

  • Suzuki-Miyaura cross-coupling to attach the fluorophenyl group to the pyrazole intermediate (Pd catalysts, inert atmosphere) .
  • Nucleophilic substitution to introduce the methanesulfonamide group (methanesulfonyl chloride, base catalyst) .
  • Furan-2-carbonyl incorporation via condensation reactions under anhydrous conditions .

Q. Optimization strategies :

  • Temperature control : Maintain 60–80°C for coupling reactions to avoid side products .
  • Purification : Use recrystallization (ethanol/water) and HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm regiochemistry of the pyrazole ring and substituent positions (e.g., 1^1H NMR: δ 7.2–8.1 ppm for aromatic protons; 19^{19}F NMR: δ -110 ppm for 3-fluorophenyl) .
  • HPLC : Monitor reaction progress and quantify purity (retention time ~12.5 min with 70:30 acetonitrile/water) .
  • Mass spectrometry : Validate molecular weight (theoretical [M+H]+^+ = 502.1 g/mol) .

Q. What structural features influence its biological activity?

The compound’s activity arises from:

  • Pyrazole ring : Facilitates hydrogen bonding with target enzymes .
  • 3-Fluorophenyl group : Enhances lipophilicity and metabolic stability .
  • Methanesulfonamide : Acts as a hydrogen bond acceptor, critical for target binding .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, such as conformational disorder?

  • Crystallographic refinement (e.g., SHELXL ) identifies torsional angles (e.g., 55.58° between pyrazole and benzene rings) and hydrogen-bonding networks (N–H···O interactions, 2.8 Å) .
  • Disorder handling : Rigid-body refinement for furan rings and constraints for anisotropic displacement parameters .

Q. Example Table: Key Crystallographic Parameters

ParameterValue
Space groupMonoclinic, P21/cP2_1/c
Dihedral anglesPyrazole-furan: 31.1°
Hydrogen bondsN3–H···O2 (2.89 Å)

Q. How can researchers resolve contradictions in biological activity data across derivatives?

Contradictions often arise from substituent effects. For example:

  • 3-Fluorophenyl vs. 2-fluorophenyl : The 3-fluoro derivative shows higher enzyme inhibition (IC50_{50} = 0.8 µM) due to better steric alignment with hydrophobic pockets .
  • Methodological approach :
    • Perform docking studies (AutoDock Vina) to compare binding modes.
    • Validate with enzyme inhibition assays (e.g., fluorescence-based protease assays) .

Q. What strategies improve biological activity through QSAR-driven derivative design?

  • Substituent optimization : Replace the furan-2-carbonyl with thiophene-2-carbonyl to enhance π-π stacking (predicted ΔG = -9.2 kcal/mol) .
  • Data-driven design : Use QSAR models correlating ClogP (optimal 2.5–3.0) and polar surface area (<90 Ų) with permeability .

Q. Example Table: Substituent Effects on Activity

SubstituentTarget IC50_{50} (µM)ClogP
Furan-2-carbonyl1.22.8
Thiophene-2-carbonyl0.73.1
4-Methoxybenzoyl5.42.1

Q. How can flow chemistry enhance synthesis scalability while maintaining yield?

  • Microreactor systems : Reduce reaction time from 24h to 2h via continuous flow (residence time = 10 min, 80°C) .
  • In-line analytics : Implement FTIR to monitor intermediate formation (e.g., pyrazole ring closure at 1650 cm1^{-1}) .

Q. What troubleshooting steps address low yields in the final coupling step?

  • Impurity analysis : Use TLC (Rf = 0.4 in ethyl acetate/hexane) to detect unreacted intermediates .
  • Catalyst optimization : Switch from Pd(PPh3_3)4_4 to Pd(OAc)2_2/XPhos for higher turnover .

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